molecular formula C6H12N2 B1403110 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane CAS No. 1354391-25-5

3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane

Cat. No. B1403110
M. Wt: 112.17 g/mol
InChI Key: VQUMPQLXULUHIT-UHFFFAOYSA-N
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Description

3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane is a chemical compound with the molecular formula C6H12N2 . It contains a total of 21 bonds, including 9 non-H bonds, 1 four-membered ring, 1 five-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 Azetidine, and 1 Pyrrolidine .


Synthesis Analysis

The synthesis of 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane involves a catalyst-free multistep reaction . The mechanism of diastereoselective formation of a highly strained 3-azabicyclo [3.2.0]heptane derivative has been studied using DFT calculations in the solution phase .


Molecular Structure Analysis

The molecular structure of 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane includes a four-membered ring, a five-membered ring, and a seven-membered ring . It also contains 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 Azetidine, and 1 Pyrrolidine .


Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane are of special importance in organic synthesis . The diastereoselective formation of a highly strained 3-azabicyclo [3.2.0]heptane derivative through a catalyst-free multistep reaction has been studied .


Physical And Chemical Properties Analysis

3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane has a molecular weight of 112.17 . The compound contains a total of 21 bonds, including 9 non-H bonds .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane has been utilized in the metal-free diastereoselective synthesis of diaza-bicyclo[3.2.0]heptan-7-one, leading to novel compounds like 4-halo-3-aryl amino-pyrrolidine-2-carboxylic acid methyl esters (Kumar et al., 2014).
  • This compound is also involved in the synthesis of neuronal nicotinic receptor (NNR) agonists, contributing to the discovery of potent selective agents (Ji et al., 2005).
  • Research has shown its application in unexpected reactions, like UV-mediated decomposition of diazomalonates, forming products derived from cyclohepta-1,3,5-triene intermediates (Chiang & Zhu, 2017).

Medicinal Chemistry and Pharmacology

  • 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane derivatives have been synthesized and evaluated for their potential as nicotinic acetylcholine receptor selective agonists, indicating their relevance in medicinal chemistry (Ji et al., 2007).
  • The compound has been used in creating bridged bicyclic piperazines, serving as important building blocks in medicinal chemistry, especially for its lipophilicity similar to piperazine (Walker & Bedore, 2012).

Radiopharmaceutical Applications

  • Bispidine chelators for 213BiIII radiopharmaceutical applications have been synthesized using structures like 3,7-diazabicyclo[3.3.1]nonane and diaza-adamantane, showing potential in medicinal applications (Bruchertseifer et al., 2020).

Advanced Synthetic Techniques

  • The compound has been used in cobalt-catalyzed multiple C(sp3)@H activation strategies for synthesizing bicyclo[4.1.0]heptanes, relevant in synthetic and medicinal chemistry (Zhang et al., 2017).

Future Directions

Future versions of this site may rely on reaction search pages in place of the enumerated reaction displays seen below . This suggests that future research could focus on exploring the reaction mechanisms and properties of 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane in more detail.

properties

IUPAC Name

3-methyl-3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUMPQLXULUHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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